Undecane, 6,6-difluoro-
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic compounds, a process known as fluorination, has become a cornerstone of modern chemical research, particularly in medicinal chemistry, materials science, and agrochemicals. mdpi.comomicsonline.org Fluorine's high electronegativity and small atomic size impart unique properties to molecules. numberanalytics.com These properties can significantly enhance a compound's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comtandfonline.com In fact, a significant percentage of marketable drugs are fluorinated, highlighting the importance of this element in pharmaceutical development. omicsonline.org The carbon-fluorine bond is exceptionally strong, contributing to the increased stability of fluorinated compounds. numberanalytics.com This stability is a desirable trait, as it can lead to a longer chemical half-life for drug candidates. researchgate.net Furthermore, the use of the fluorine-18 (B77423) (¹⁸F) isotope is crucial for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique. tandfonline.comacs.org
Overview of Undecane (B72203) Derivatives in Organic Synthesis and Beyond
Undecane and its derivatives are versatile building blocks in various chemical applications. For instance, undecanedioic acid, a long-chain dicarboxylic acid, and its derivatives are utilized in the production of high-performance lubricants, specialized polymers, and plasticizers. chemicalbook.com Other derivatives, like 1,1-dimethoxy-undecane, serve as protected forms of aldehydes in complex multi-step syntheses, preventing premature reactions of the aldehyde group. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals. In the fragrance industry, certain undecane derivatives are used to modify and enhance the longevity of scents. vulcanchem.com The undecane backbone is also a component in the synthesis of more complex structures, such as 11-oxatricyclo[5.3.1.0²,⁶]undecane derivatives, which are explored in organometallic chemistry. acs.org
Unique Characteristics of Geminal Difluorination in Alkane Chains
The presence of a geminal difluoro group (a carbon atom bonded to two fluorine atoms) within an alkane chain, as seen in Undecane, 6,6-difluoro-, introduces distinct structural and electronic properties. This CF₂ group is often considered an isostere of a carbonyl group, meaning it has a similar size and polarity, which can lead to comparable biological activity but with enhanced metabolic stability. datapdf.com The introduction of a gem-difluoro unit can influence the acidity or basicity of nearby functional groups due to the strong inductive effect of the fluorine atoms. nih.gov
Research Landscape and Current Challenges in Difluorinated Undecane Chemistry
The synthesis of difluorinated alkanes like Undecane, 6,6-difluoro- presents a unique set of challenges. While methods for creating gem-difluoro compounds exist, achieving this transformation on a long, unactivated aliphatic chain requires robust and selective chemical reactions. nih.govrsc.org
A primary route to a compound like 6,6-difluoroundecane would likely involve the deoxyfluorination of the corresponding ketone, undecan-6-one. However, many fluorinating agents can be harsh and may not be suitable for complex molecules with sensitive functional groups. thieme-connect.de
Recent advancements in synthetic methodology are addressing these challenges. Photocatalytic strategies using readily available reagents are being explored to create difluorinated compounds from simple alkenes. nih.govrsc.org Additionally, new methods involving hypervalent iodine reagents are showing promise for the synthesis of functionalized gem-difluoroalkanes. chemrxiv.orgresearchgate.net
A significant challenge in this field is the development of methods that are both efficient and tolerant of various functional groups, which is crucial for the rapid and modular synthesis of diverse gem-difluorinated molecules. researchgate.net The radiolabeling of such compounds with ¹⁸F for PET imaging also presents its own set of difficulties, as the introduction of the second fluorine atom can be synthetically demanding. nih.govwiley.com
Data Tables
Table 1: Comparison of Synthetic Strategies for Gem-Difluoroalkanes
| Synthetic Strategy | Starting Material | Key Reagents | Advantages | Challenges |
| Deoxyfluorination | Carbonyl Compounds | DAST, Deoxo-Fluor | Direct conversion of ketones/aldehydes | Harsh reagents, limited functional group tolerance |
| Migratory gem-Difluorination | Alkenes | Hypervalent Iodine Reagents | Mild conditions, can create complex structures | Regioselectivity can be an issue |
| Photocatalytic Linchpin Strategy | Alkenes | ClCF₂SO₂Na, Photocatalyst | Uses abundant starting materials, modular | May require specific catalysts and light conditions |
| Oxidative Desulfurization-Difluorination | Alkyl Aryl Thioethers | DBH, Pyridine·9HF | Good yields for certain substrates | Can produce byproducts |
Table 2: Physicochemical Effects of Gem-Difluorination
| Property | Effect of CF₂ Group | Rationale | Reference |
| Lipophilicity | Can increase or decrease | Complex interplay of fluorine's position and molecular conformation. | nih.gov |
| Metabolic Stability | Generally increased | The C-F bond is strong and resistant to enzymatic cleavage. | tandfonline.comnih.gov |
| Acidity/Basicity of Adjacent Groups | Can be significantly altered | Strong electron-withdrawing inductive effect of fluorine atoms. | nih.gov |
| Conformational Preference | Altered | The C-C(F₂)-C bond angle is wider than a standard C-C-C angle. | beilstein-journals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
103383-71-7 |
|---|---|
Molecular Formula |
C11H22F2 |
Molecular Weight |
192.29 g/mol |
IUPAC Name |
6,6-difluoroundecane |
InChI |
InChI=1S/C11H22F2/c1-3-5-7-9-11(12,13)10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
UBXMLIMUNLHFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(F)F |
Origin of Product |
United States |
Synthetic Strategies for Undecane, 6,6 Difluoro and Analogues
Direct Fluorination Methodologies for Undecane (B72203) Systems
Direct fluorination methods involve the introduction of fluorine atoms onto a pre-existing undecane skeleton. These approaches can be broadly categorized into nucleophilic and electrophilic strategies.
Electrophilic Fluorination Approaches Utilizing Specialized Reagents (e.g., Selectfluor®)
Electrophilic fluorination offers an alternative pathway for C-F bond formation. wikipedia.org Reagents such as N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) are commonly used. wikipedia.org Selectfluor® is a particularly versatile and user-friendly electrophilic fluorinating agent due to its stability and commercial availability. mdpi.com
While the direct electrophilic fluorination of unactivated alkanes is challenging, strategies have been developed to achieve this transformation. Photocatalytic methods, for example, can enable the C-H fluorination of alkanes. researchgate.net In one approach, a cationic N-radical from Selectfluor® activates an anthraquinone (B42736) catalyst under photoirradiation to generate a species that can abstract a hydrogen atom from an alkane, leading to a carbon-centered radical that then reacts to form the fluoroalkane. The selectivity of such radical reactions generally favors the more stable radical, following the order of tertiary > secondary > primary C-H bonds. Electrochemical methods have also been employed for the C(sp³)-H bond fluorination of alkanes using Selectfluor®. researchgate.net
For the synthesis of gem-difluoro compounds, electrophilic fluorination can be applied to activated substrates. For instance, 1,3-dicarbonyl compounds can be mono- or difluorinated with Selectfluor® under microwave irradiation. cas.cnresearchgate.net The reaction of enol esters with Selectfluor® is another facile route to α-fluoroketones. rsc.org
Table 2: Electrophilic Fluorination with Selectfluor®
| Substrate Type | Reaction Conditions | Product | Reference(s) |
|---|---|---|---|
| Alkanes | Photocatalysis (anthraquinone catalyst) | Fluoroalkane | |
| Alkanes | Electrochemical | Fluoroalkane | researchgate.net |
| 1,3-Dicarbonyls | Microwave irradiation | Mono- or Difluorinated product | cas.cnresearchgate.net |
| Enol Esters | Mild conditions | α-Fluoroketone | rsc.org |
Indirect Routes to the 6,6-Difluoro-Undecane Scaffold
Indirect routes involve the construction of the undecane skeleton from smaller, pre-fluorinated building blocks. These methods can offer advantages in terms of selectivity and functional group tolerance.
Stepwise Assembly Reactions Incorporating Difluorinated Building Blocks
The synthesis of long-chain aliphatic compounds can be achieved through molecular doubling strategies, which could be adapted to incorporate a gem-difluoro unit. chemistryviews.org This approach would involve the synthesis of a shorter chain difluorinated building block, which is then elongated to the desired undecane length. For example, a difluorinated aldehyde or ketone could be subjected to olefination reactions followed by reduction to build the carbon chain. The synthesis of gem-difluoroalkenes, which can serve as ketone mimics, has been achieved through photoredox-promoted radical/polar crossover reactions. chemistryviews.org
Introduction of Difluoromethylated Groups via Organometallic Reagents
Organometallic reagents provide a powerful tool for the introduction of difluoromethyl (CF2H) groups, which are isosteric and isopolar to a hydroxyl group. acs.orgresearchgate.net While not directly producing a 6,6-difluoro-undecane, these methods are crucial for synthesizing analogues. Traditional methods for introducing a CF2H group often involve the deoxo-gem-difluoromethylation of aldehydes with reagents like DAST, which can have limitations. acs.org
Modern approaches utilize difluoromethylating reagents in conjunction with transition metal catalysis. researchgate.netnih.govresearchgate.net For instance, a Sandmeyer-type difluoromethylation of arenediazonium salts has been developed, where the difluoromethylating reagent is a copper complex formed in situ. acs.org Copper-catalyzed carbo-difluoromethylation of alkenes allows for the simultaneous introduction of a CF2H group and another alkyl or aryl group. nih.gov Difluoromethyl heteroaryl sulfones have also emerged as effective reagents for introducing difluoromethyl groups into various organic molecules. sioc-journal.cn
The use of fluorinated organometallic reagents, such as Rf-Li, Rf-MgX, Rf-ZnX, and Rf-Cu, in C-C bond-forming reactions is another key strategy. researchgate.netgatech.edu These reagents can be reacted with various electrophiles to construct the desired carbon skeleton. researchgate.net
Synthetic Pathways to Spirocyclic Undecane Systems Featuring Geminal Difluorination
Spirocyclic compounds containing a gem-difluoro moiety are of significant interest in medicinal chemistry. researchgate.netenamine.netresearchgate.net The synthesis of spiro[5.5]undecane systems, which are present in numerous natural products, can be achieved through various methods, including Lewis acid-promoted spiroannulation. banglajol.infomdpi.com
The introduction of a gem-difluoro group into a spirocyclic system can be accomplished by fluorinating a spirocyclic ketone with reagents like DAST. rsc.org For example, a spirocyclic piperidine (B6355638) was functionalized by converting a methylene (B1212753) group into a carbonyl, which was then treated with DAST to install the difluoro motif. rsc.org The synthesis of saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties has been an area of active research. enamine.netresearchgate.net
The construction of the spirocyclic core can also be achieved through dearomatizing spirocyclizations. researchgate.net Furthermore, the activation of C(sp³)-F bonds in aliphatic gem-difluoroalkanes catalyzed by Lewis acids can lead to the synthesis of spirobiindanes. nih.gov
Stereoselective Synthesis of Difluorinated Undecane Derivatives
The introduction of geminal fluorine atoms into aliphatic chains, such as in 6,6-difluoro-undecane, imparts unique physicochemical properties to the molecule. The stereoselective synthesis of derivatives of this compound, where chirality is introduced at positions other than the difluorinated carbon, is a significant challenge in synthetic organic chemistry. Methodologies that control enantioselectivity and diastereoselectivity are crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.
Enantioselective Methodologies in Difluorinated Compound Synthesis
While the 6,6-difluoro-undecane molecule itself is achiral, the synthesis of its chiral analogues requires robust enantioselective methods. These strategies typically focus on creating chiral precursors which can then be elaborated into the final undecane structure.
One prominent strategy is the kinetic resolution of racemic alcohols containing a gem-difluoro group. An enzymatic approach using Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the enantioselective acetylation of racemic 3-benzyloxy-1,1-difluoropropan-2-ols. nih.gov This method provides access to single pure enantiomers of the chiral alcohol, which are valuable building blocks for more complex molecules. nih.gov The process is highly stereoselective and avoids the use of toxic heavy metal catalysts. nih.gov
Another powerful technique is the asymmetric hydrogenation of unsaturated precursors. Palladium-catalyzed asymmetric hydrogenation has been used to prepare enantioenriched α,α-difluoro-β-arylbutanoic esters with high yields (83−99%) and moderate to excellent enantioselectivities (up to 97:3 er). dicp.ac.cn The addition of a protonic acid, such as p-toluenesulfonic acid, was found to be crucial for achieving high conversion and enantioselectivity. dicp.ac.cn Similarly, Rh(III)-catalyzed asymmetric transfer hydrogenation can produce a variety of enantioenriched α-gem-difluorinated alcohols with yields ranging from 85–98% and enantiomeric excesses from 52% to over 99%. researchgate.net These methods could be adapted to precursors of 6,6-difluoro-undecane containing a proximal unsaturation, allowing for the introduction of a stereocenter.
Furthermore, iodoarene-catalyzed enantioselective synthesis provides a route to enantioenriched gem-difluorinated secondary aliphatic bromides. nih.gov This transformation involves an oxidative rearrangement of α-bromostyrenes, using HF-pyridine as the fluoride (B91410) source, and can be derivatized with various nucleophiles with complete enantiospecificity. nih.gov
Table 1: Enantioselective Synthesis of gem-Difluorinated Precursors
| Method | Precursor Type | Catalyst/Reagent | Key Features | Yield / Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Enzymatic Resolution | Racemic gem-difluorinated alcohols | Candida antarctica lipase B (CALB), Vinyl acetate | Highly effective and stereoselective; avoids toxic metals. | (R)-enantiomer formed as main product. | nih.gov |
| Asymmetric Hydrogenation | α,α-difluorinated butenoates | Pd(OAc)2 / (S)-Difluorphos, PTSA·H2O | Protonic acid promotes active Pd-hydride species. | Up to 99% yield / ≤97:3 er | dicp.ac.cn |
| Asymmetric Transfer Hydrogenation | α-difluorinated ketones | Rh(III) catalyst | Proceeds under mild conditions with broad substrate scope. | 85–98% yield / 52% to >99% ee | researchgate.net |
| Iodoarene-Catalyzed Rearrangement | α-bromostyrenes | Chiral iodoarene, HF-pyridine, m-CPBA | Generates enantioenriched gem-difluorinated alkyl bromides. | High enantioselectivity. | nih.gov |
Diastereoselective Control in the Formation of 6,6-Difluoro-Undecane Structures
For analogues of 6,6-difluoro-undecane that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Several modern synthetic methods address this challenge in the context of gem-difluorinated compounds.
A notable example is the Rhodium-catalyzed [3+2] cycloaddition of gem-difluorinated cyclopropanes with internal olefins, which enables the efficient synthesis of gem-difluorinated cyclopentanes. nih.govresearchgate.net This reaction proceeds with excellent regioselectivity and good diastereoselectivity, providing a powerful strategy for constructing cyclic analogues. nih.govresearchgate.net While this method produces five-membered rings, the principles of using transition metal catalysis to control the approach of reactants can be applied to other ring-forming or chain-extension reactions.
Another approach involves the diastereoselective 1,3-difluorination of allylic azides mediated by hypervalent iodine reagents. chinesechemsoc.org This reaction furnishes 1,3-difluoro-2-azides with three contiguous stereocenters, demonstrating that the azido (B1232118) group can effectively direct the fluorination to achieve high diastereoselectivity. chinesechemsoc.org The resulting products can be further transformed, making this a valuable method for synthesizing complex, stereodefined acyclic difluorinated molecules. chinesechemsoc.org
Palladium-catalyzed reactions have also been developed for the highly diastereoselective synthesis of difluorinated 1,3-dienes from tetrasubstituted gem-difluoroalkenes. acs.org Symmetrical 1,3-dienes containing a vicinal difluoro moiety can be obtained as single diastereomers through a proposed twofold Miyaura borylation/Suzuki–Miyaura cross-coupling of the C–F bond. acs.org
Table 2: Diastereoselective Synthesis of gem-Difluorinated Compounds
| Method | Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | gem-Difluorinated cyclopropanes, Internal olefins | Rhodium catalyst | gem-Difluorinated cyclopentanes | Excellent regioselectivity and good diastereoselectivity. | nih.govresearchgate.net |
| Migratory 1,3-Difluorination | Allylic azides | Hypervalent iodine reagent, Olah's reagent | 1,3-Difluoro-2-azides | Forms three contiguous stereocenters with high diastereoselectivity. | chinesechemsoc.org |
| C-F Bond Activation | Tetrasubstituted gem-difluoroalkenes | Pd(0) catalyst | Difluorinated 1,3-dienes | Forms symmetrical dienes as single diastereomers. | acs.org |
Advanced Synthetic Routes to Complex Polycyclic and Bridged Undecane Derivatives
The synthesis of complex polycyclic and bridged structures derived from an undecane framework presents a formidable synthetic challenge. These rigid scaffolds are of interest in medicinal chemistry and materials science. While direct elaboration of 6,6-difluoro-undecane into such structures is not commonly reported, methods for constructing these complex cores, often incorporating fluorine atoms, can be envisioned starting from functionalized undecane precursors like 6-undecanone. researchgate.net The ketone can be converted to 6,6-difluoro-undecane via deoxofluorination using reagents like DAST or Deoxo-Fluor. organic-chemistry.org
Methodologies for building polycyclic systems often involve cascade reactions that rapidly build molecular complexity from simpler starting materials. For instance, polycyclizations of oxotriphenylhexanoates can lead to stereochemically complex tricyclic frameworks with up to five stereogenic centers. nih.gov A modular, three-step synthesis starting from simple tryptamine (B22526) derivatives can be used to construct the complex tetracyclic core of akuammiline (B1256633) alkaloids in high yield and enantiomeric excess through a Ag(I)-catalyzed dearomative cyclization cascade. nih.gov
The synthesis of bridged bicyclic compounds (BBCs) has also seen significant advances. These structures are considered 3D-isosteres of planar aryl rings. d-nb.info Strategies for incorporating fluorine into these bridged systems are of particular interest. Recent work has demonstrated photochemical methods for generating difluorobenzyl radicals from trifluoromethylarenes, which can then be used to functionalize bridged bicyclic alkanes. d-nb.info Deoxofluorination of bicyclic ketones with reagents like sulfur tetrafluoride (SF4) is another route to access difluorinated bridged systems. d-nb.info
Specific undecane-based polycyclic systems, such as tricyclo[6.3.0.02,6]undecane and pentacyclo[6.3.0.02,6.03,10.05,9]undecane, have been synthesized through various routes. researchgate.net The stereoselective preparation of derivatives of D3-trishomocubane (pentacyclo[6.3.0.02,6.03,10.05,9]undecane) highlights the intricate stereochemical control required for these syntheses. researchgate.net Additionally, organometallic cyclizations, such as the Pauson-Khand reaction, have been applied to the synthesis of 11-oxatricyclo[5.3.1.02,6]undecane derivatives, demonstrating the power of metal-mediated transformations in constructing complex bridged frameworks. acs.org
Structural Elucidation and Conformational Analysis of Undecane, 6,6 Difluoro
Advanced X-ray Crystallography Studies of Difluorinated Undecane (B72203) Derivatives
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. news-medical.netlibretexts.org Studies on difluorinated organic compounds have provided deep insights into the structural perturbations caused by the introduction of fluorine atoms.
Table 1: Representative Crystallographic Data for a Generic Gem-Difluorinated Alkane Moiety
| Parameter | Typical Value |
|---|---|
| C-F Bond Length | ~1.35 Å |
| C-C(F₂)-C Bond Angle | 112-116° |
| F-C-F Bond Angle | ~105-108° |
| Crystal System | Varies by compound |
Note: This table represents typical values derived from studies on various gem-difluorinated organic compounds.
The crystal system and space group for Undecane, 6,6-difluoro- would be determined by the specific packing of the molecules in the crystal lattice, which is influenced by intermolecular forces. ictp.itmuni.cz
The crystal packing of difluorinated alkanes is governed by a combination of van der Waals forces and weaker, non-covalent interactions, including C—H⋯F hydrogen bonds. nih.gov Although fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, these interactions can play a significant role in dictating the supramolecular assembly in the solid state. beilstein-journals.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.commdpi.com For analogous compounds, these analyses have shown that H···H contacts typically dominate the surface, indicative of significant van der Waals interactions. However, a notable percentage of the surface is also involved in H···F contacts, confirming the presence of C—H⋯F interactions that contribute to the stability of the crystal lattice. mdpi.comrsc.org The nature of these interactions is often a mix of electrostatic and dispersive forces. mdpi.com
Determination of Molecular and Crystal Structures
Conformational Analysis in Solution and Solid State
The conformational preferences of Undecane, 6,6-difluoro- in both the solution and solid states are heavily influenced by the presence of the gem-difluoro group.
In macrocyclic systems, the introduction of a difluoroalkoxy moiety has been shown to induce the presence of minor conformations, such as a cis-amide conformer in equilibrium with the major trans-amide form, which is not observed in the non-fluorinated analog. rsc.org This demonstrates the ability of the gem-difluoro group to alter the conformational landscape. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the relative energies of different conformers, corroborating experimental findings from techniques like NMR spectroscopy. methodist.eduethz.chmdpi.com For a flexible chain like undecane, the gem-difluoro group would likely influence the population of gauche and anti conformers around the C5-C6 and C6-C7 bonds.
The gauche effect, a stereoelectronic interaction that favors a gauche arrangement of electronegative substituents, is a key factor in the conformational preferences of fluorinated compounds. beilstein-journals.org In the case of Undecane, 6,6-difluoro-, the interactions between the fluorine atoms and the rest of the alkyl chain will dictate the most stable rotameric states. The difluoromethyl group (CHF₂) can also act as a hydrogen bond donor, a property that can influence intramolecular interactions and conformational preferences if a suitable acceptor is present in the molecule. researchgate.netnih.gov
Spectroscopic and Computational Studies of Ring Conformations (e.g., Chair Conformations in Spirocycles)
Spectroscopic Characterization Techniques for Undecane, 6,6-Difluoro- and Its Analogues
A suite of spectroscopic techniques is essential for the characterization of Undecane, 6,6-difluoro- and its analogs, providing information on the molecular structure and purity. rsc.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would show characteristic signals for the different methylene (B1212753) and methyl groups in the undecane chain. The protons on the carbons adjacent to the CF₂ group (C5 and C7) would exhibit complex splitting patterns due to coupling with both the adjacent protons and the fluorine atoms (²JHF and ³JHF). researchgate.net
¹³C NMR: The carbon spectrum would show a distinct signal for the carbon bearing the two fluorine atoms (C6). This signal would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The signals for the adjacent carbons (C5 and C7) would also show splitting due to two-bond carbon-fluorine coupling (²JCF). nih.gov
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For Undecane, 6,6-difluoro-, a single signal would be expected, which would be split into a quintet or a more complex multiplet due to coupling with the four protons on the adjacent C5 and C7 carbons (³JHF). nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations characteristic of a long-chain alkane. The most diagnostic feature would be the strong C-F stretching absorptions, which typically appear in the region of 1100-1000 cm⁻¹. core.ac.uk
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses of HF or CF₂H fragments, providing further structural evidence. mdpi.com
Table 2: Expected Spectroscopic Data for Undecane, 6,6-Difluoro-
| Technique | Expected Features |
|---|---|
| ¹H NMR | Multiplets for CH₂ groups, triplet for terminal CH₃. Protons on C5 and C7 show coupling to fluorine. |
| ¹³C NMR | Triplet for C6 (¹JCF ~240-250 Hz). Other signals for alkane chain carbons. |
| ¹⁹F NMR | Multiplet (e.g., quintet) due to coupling with adjacent protons. |
| IR (cm⁻¹) | ~2925, 2855 (C-H stretch); ~1465 (C-H bend); ~1100-1000 (strong, C-F stretch). |
| Mass Spec (EI) | Molecular ion peak (M⁺), fragmentation pattern showing loss of HF, CF₂H. |
Note: This table is predictive and based on data from analogous gem-difluorinated alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6,6-difluoroundecane, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the chemically non-equivalent protons in the undecane chain. Protons on carbons adjacent to the electron-withdrawing CF₂ group (C-5 and C-7) would be deshielded and thus shifted downfield compared to those further away. The terminal methyl protons (C-1 and C-11) would appear at the most upfield position, typical for alkyl chains. The integration of these signals would correspond to the number of protons at each position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. organicchemistrydata.org Due to the molecule's symmetry, six distinct carbon signals are expected. The most notable signal would be for the C-6 carbon, which is directly bonded to the two fluorine atoms. This carbon atom's signal is expected to be significantly shifted downfield due to the strong deshielding effect of the fluorine atoms and will appear as a triplet due to one-bond coupling (¹J-CF). msu.edu The other carbon signals will appear in the typical aliphatic region, with chemical shifts influenced by their distance from the CF₂ group. msu.edu
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for organofluorine compounds. libretexts.org In the case of 6,6-difluoroundecane, a single resonance is anticipated in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent. This signal would likely appear as a multiplet, specifically a triplet of triplets, due to coupling with the protons on the adjacent methylene groups (C-5 and C-7).
Table 1: Predicted NMR Spectroscopic Data for Undecane, 6,6-difluoro-
| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |
| ¹H | ~1.8 - 2.0 | Multiplet | CH₂ (C-5, C-7) |
| ¹H | ~1.2 - 1.4 | Multiplet | CH₂ (C-2, C-3, C-4, C-8, C-9, C-10) |
| ¹H | ~0.9 | Triplet | CH₃ (C-1, C-11) |
| ¹³C | ~120 - 125 | Triplet (t) | C-F₂ (C-6) |
| ¹³C | ~35 - 40 | Triplet (t) | CH₂ (C-5, C-7) |
| ¹³C | ~31 - 32 | Singlet (s) | CH₂ (C-4, C-8) |
| ¹³C | ~28 - 29 | Singlet (s) | CH₂ (C-3, C-9) |
| ¹³C | ~22 - 23 | Singlet (s) | CH₂ (C-2, C-10) |
| ¹³C | ~14 | Singlet (s) | CH₃ (C-1, C-11) |
| ¹⁹F | ~ -110 to -120 | Multiplet | CF₂ (C-6) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy: The IR spectrum of 6,6-difluoroundecane is expected to be dominated by absorptions corresponding to C-H and C-F bond vibrations. Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. The key feature for identifying the fluorination would be one or more very strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations. uni-saarland.de Bending vibrations for the CH₂ and CH₃ groups would appear in the 1375-1470 cm⁻¹ range. uomustansiriyah.edu.iq
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. europa.eu While C-F bonds also give rise to Raman signals, the spectrum is often dominated by the vibrations of the carbon backbone. spectroscopyonline.com This makes Raman spectroscopy particularly useful for studying the conformational order of the alkyl chains. The symmetric C-C stretching vibrations of the undecane skeleton would be prominent. Changes in the Raman spectra can indicate subtle differences in molecular structure and conformation. europa.eu
Table 2: Predicted Vibrational Spectroscopy Data for Undecane, 6,6-difluoro-
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Spectroscopy |
| 2850 - 2960 | Strong | C-H Stretching | IR, Raman |
| 1450 - 1470 | Medium | CH₂ Bending (Scissoring) | IR |
| 1375 - 1385 | Medium | CH₃ Bending (Symmetric) | IR |
| 1000 - 1400 | Very Strong | C-F Stretching | IR |
| 800 - 1100 | Medium-Strong | C-C Stretching | Raman |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 6,6-difluoroundecane, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight. Fragmentation of the molecular ion is expected to occur, primarily through the cleavage of C-C bonds adjacent to the gem-difluoro group. Common fragmentation pathways would likely include the loss of alkyl radicals (e.g., C₅H₁₁) or the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule, leading to fragment ions that provide further structural information. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. nih.govresearchgate.net For 6,6-difluoroundecane, HRMS would confirm the molecular formula as C₁₁H₂₂F₂ by measuring the exact mass of the molecular ion. This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted Mass Spectrometry Data for Undecane, 6,6-difluoro-
| m/z (Mass/Charge) | Ion Formula | Identity | Notes |
| 192.1690 | [C₁₁H₂₂F₂]⁺˙ | Molecular Ion (M⁺˙) | Exact mass determined by HRMS. |
| 172.1628 | [C₁₁H₂₁F]⁺˙ | [M-HF]⁺˙ | Loss of hydrogen fluoride. |
| 121.1121 | [C₅H₁₀F₂]⁺˙ | [M-C₄H₉]⁺ | Cleavage of butyl radical. |
| 71.0855 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | Pentyl cation fragment. |
High-Resolution Spectroscopic Methods for Elucidating Structural Dynamics
While 1D NMR provides fundamental structural information, more advanced, high-resolution spectroscopic methods are necessary to fully understand the three-dimensional structure and conformational dynamics of 6,6-difluoroundecane.
Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable.
COSY (Correlation Spectroscopy) would definitively establish the proton-proton coupling network along the undecane chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, providing connectivity information across the entire molecule, including across the C-6 position.
These methods, combined with computational modeling, can provide a detailed model of the preferred conformations of 6,6-difluoroundecane in solution, clarifying the structural impact of the gem-difluoro substitution. This detailed conformational analysis is crucial for understanding how such molecules interact in more complex chemical or biological systems.
Reactivity and Mechanistic Investigations of Undecane, 6,6 Difluoro
Substitution Reactions at the Difluorinated Carbon Center
Direct nucleophilic substitution at a non-activated C(sp³)-F carbon is one of the most challenging transformations in organic chemistry. The carbon-fluorine bond is the strongest single bond to carbon, rendering it exceptionally inert. In a molecule like Undecane (B72203), 6,6-difluoro-, the geminal difluoro group further strengthens the C-F bonds and provides significant steric hindrance around the C-6 position.
Conventional S_N1 and S_N2 reactions are highly unlikely to occur at the 6-position. An S_N2 attack is disfavored due to steric crowding and the poor leaving group ability of the fluoride (B91410) ion. An S_N1 pathway would require the formation of a highly unstable secondary α,α-difluoro carbocation.
Activation of the C-F bond is a prerequisite for any substitution to occur. This typically requires the use of very strong Lewis acids, such as aluminum-based reagents (AlCl₃, AlEt₃) or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which can coordinate to the fluorine atom and facilitate its abstraction. researchgate.netnih.gov However, even with such activation, a clean substitution is not the guaranteed outcome. The process would likely involve the formation of a fluoro-substituted carbocationic intermediate. researchgate.net This intermediate is susceptible to several competing reaction pathways:
Elimination: Loss of a proton from an adjacent carbon (C-5 or C-7) would lead to the formation of a monofluoroalkene. This is often a major competing pathway in the Lewis acid-mediated reactions of gem-difluoroalkanes. nih.gov
Rearrangement: The carbocation could undergo hydride shifts or skeletal rearrangements to form more stable cationic species before being trapped by a nucleophile.
F/Cl Exchange: When using aluminum chloride-based Lewis acids, exchange of fluoride for chloride can occur. researchgate.net
Given these challenges, direct and selective substitution at the difluorinated center of Undecane, 6,6-difluoro- remains a formidable synthetic hurdle with no established protocols for non-activated systems.
Functional Group Transformations and Interconversions on the Undecane Scaffold
The undecane scaffold of the molecule consists of unactivated primary (C-1, C-11) and secondary (C-2 to C-5 and C-7 to C-10) C-H bonds. Saturated hydrocarbons are notoriously unreactive, requiring aggressive reagents or catalytic systems for functionalization. nih.govnoaa.gov
The presence of the strongly electron-withdrawing difluoromethylene group at C-6 significantly influences the reactivity of the surrounding C-H bonds. This group exerts a powerful negative inductive effect (-I), which deactivates the proximal C-H bonds (e.g., at C-5 and C-7) towards electrophilic or oxidative attack. nih.gov Therefore, reactions that proceed via electrophilic C-H activation would be expected to show very low reactivity at positions near the CF₂ group.
Catalytic functionalization of alkanes often relies on radical processes or transition-metal-catalyzed C-H insertion. rsc.orgrsc.org
Radical Reactions: Free-radical halogenation, for instance, could potentially introduce functionality onto the chain. However, these reactions typically exhibit poor regioselectivity on long-chain alkanes, leading to a complex mixture of constitutional isomers. nih.gov While there is a slight inherent preference for secondary over primary C-H bonds, discriminating between the various secondary positions (C-2, C-3, C-4, and C-5) would be extremely difficult.
Catalytic C-H Functionalization: Modern methods using transition metal catalysts (e.g., based on Rh, Pd, or Cu) can achieve C-H functionalization. However, controlling regioselectivity in the absence of a directing group is a major challenge. nih.gov For a substrate like Undecane, 6,6-difluoro-, such reactions would likely favor functionalization at the positions most remote from the deactivating influence of the CF₂ group, potentially near the terminal methyl groups, but selectivity would remain low.
Reactivity of Difluoroenolates and Related Fluorinated Intermediates in Organic Transformations
While Undecane, 6,6-difluoro- itself is saturated, related intermediates derived from it, particularly gem-difluoroenolates, are versatile synthons in organic chemistry. Accessing such an intermediate would first require the oxidation of a methylene (B1212753) group adjacent to the difluorinated center (i.e., at C-5 or C-7) to a carbonyl group, yielding a hypothetical precursor like 6,6-difluoro-undecan-7-one .
From such an α,α-difluoro ketone, a gem-difluoroenolate can be generated. These enolates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, studies on analogous α,α-difluoro ketones have shown that their corresponding enolates react readily with electrophilic nitrogen sources. Current time information in Chatham County, US.
The table below summarizes the divergent reactivity of gem-difluoroenolates with different nitrogen electrophiles, based on findings for analogous aromatic and aliphatic difluoro ketones.
| Difluoroenolate Precursor (Analogue) | Nitrogen Electrophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2,2-Difluoro-1-phenylethan-1-one | Diethyl azodicarboxylate (DEAD) | α-Amino ketone | 85 | Current time information in Chatham County, US. |
| 2,2-Difluoro-1-phenylethan-1-one | Nitrosobenzene | α-Ketoamide | 94 | Current time information in Chatham County, US. |
| 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | Nitrosobenzene | α-Ketoamide | 92 | Current time information in Chatham County, US. |
| 2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one | Nitrosobenzene | α-Ketoamide | 91 | Current time information in Chatham County, US. |
| 1-(Adamantan-1-yl)-2,2-difluoroethan-1-one | Nitrosobenzene | α-Ketoamide | Not Formed | Current time information in Chatham County, US. |
As the data indicates, the reaction of gem-difluoroenolates with azodicarboxylates can yield fluorinated α-amino ketones, while reaction with nitrosoarenes furnishes α-ketoamides in high yields. Current time information in Chatham County, US. This reactivity highlights a potential pathway for the elaboration of the Undecane, 6,6-difluoro- scaffold, provided an efficient method for the initial oxidation to the corresponding α,α-difluoro ketone can be developed.
Regioselectivity and Stereoselectivity in Reactions Involving the 6,6-Difluoro-Undecane Moiety
The gem-difluoro group at the C-6 position is a powerful controller of regioselectivity and stereoselectivity in reactions occurring at or near this center. Its influence stems from a combination of potent electronic effects and significant steric bulk.
Regioselectivity: The regiochemical outcome of reactions can be illustrated by considering a hypothetical unsaturated derivative, such as 6,6-difluoro-undec-5-ene . In such a gem-difluoroalkene, the C-5-C-6 double bond is highly polarized. The C-5 position is electron-deficient due to the strong inductive and hyperconjugative electron-withdrawing effects of the CF₂ group.
Nucleophilic substitution reactions on gem-difluoroalkenes typically proceed via an addition-elimination mechanism. sci-hub.senih.gov A nucleophile would preferentially attack the electron-poor C-5 position. The resulting carbanionic intermediate would then undergo β-elimination of a fluoride ion to yield a monofluoroalkene product. This provides a regioselective route to functionalized monofluoroalkenes from gem-difluoroalkene precursors.
Stereoselectivity: The stereochemical course of reactions involving the 6,6-difluoro-undecane moiety would be strongly influenced by the CF₂ group. For instance, in reactions that create a new stereocenter at an adjacent position (C-5 or C-7), the difluoro group can direct the facial selectivity of the attack.
Studies on the diastereoselective 1,2-difluorination of alkenes have shown that high levels of stereocontrol are achievable, although the outcome (syn- or anti-addition) is highly dependent on the substrate structure and the presence of neighboring groups capable of anchimeric assistance. acs.orgnih.gov In the case of a reaction at C-5 or C-7 of the undecane chain, the bulky and electronically distinct CF₂ group at C-6 would likely favor the approach of a reagent from the less hindered face, leading to a preferred diastereomer.
Furthermore, in S_N2' reactions of related gem-difluorinated vinyloxiranes, the stereoselectivity of the resulting olefin can be controlled by the choice of reagents, demonstrating the profound impact of the difluoro group on the stereochemical outcome. nih.gov For Undecane, 6,6-difluoro-, any transformation creating adjacent stereocenters would be expected to proceed with some degree of diastereoselectivity dictated by the steric and electronic nature of the difluoromethylene unit.
Theoretical and Computational Chemistry Studies on Undecane, 6,6 Difluoro
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.orgrsc.org These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule. imperial.ac.uk
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction. imperial.ac.ukresearchgate.net This approach offers a good balance between computational cost and accuracy, making it suitable for molecules the size of Undecane (B72203), 6,6-difluoro-. nih.govacs.org
A popular and versatile DFT functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides reliable results for the geometries and energies of organic molecules. researchgate.netnih.gov
The choice of a basis set is also crucial for the accuracy of DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing fluorine, it is important to use a basis set that can adequately describe the diffuse nature of fluorine's lone pairs and the polarization of its electron density. A common choice is a Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311+G(2d,p), which includes polarization functions (d,p) and diffuse functions (+) to provide greater flexibility in describing the electron distribution. nih.gov
For Undecane, 6,6-difluoro-, DFT calculations using the B3LYP functional and a 6-311+G(d,p) basis set would be appropriate for geometry optimization and energy calculations. These calculations would yield the most stable three-dimensional structure of the molecule and its electronic energy.
Table 1: Hypothetical DFT Calculation Parameters for Undecane, 6,6-difluoro-
| Parameter | Value/Method |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311+G(d,p) |
| Task | Geometry Optimization & Frequency Calculation |
| Solvent Model | None (Gas Phase) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.orgimperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.commalayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. malayajournal.org
For Undecane, 6,6-difluoro-, the HOMO would likely be localized along the carbon-carbon sigma bonds of the alkyl chain, while the LUMO would be expected to have significant contributions from the antibonding orbitals associated with the C-F bonds. A DFT calculation would provide the energies of these orbitals and the magnitude of the energy gap.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Undecane, 6,6-difluoro-
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in terms of localized electron-pair "bonding" units. researchgate.netfaccts.dewisc.edu It provides a description that aligns well with the familiar Lewis structures of molecules, including lone pairs and bond orbitals. wisc.eduresearchgate.net
NBO analysis can reveal details about electron delocalization by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong delocalization effects, which can contribute to the stability of the molecule.
In Undecane, 6,6-difluoro-, NBO analysis could be used to investigate hyperconjugative interactions, such as the delocalization of electron density from the C-C and C-H sigma bonds into the antibonding C-F sigma* orbitals. These interactions can influence the molecule's conformation and reactivity. The analysis would also provide the natural atomic charges on each atom, offering insight into the polarity of the C-F bonds. physchemres.org
Table 3: Hypothetical NBO Analysis Results for Key Interactions in Undecane, 6,6-difluoro-
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| σ(C5-C6) | σ(C6-F) | 1.5 |
| σ(C7-C6) | σ(C6-F) | 1.5 |
| LP(F) | σ*(C6-C5) | 0.8 |
Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps
Molecular Dynamics Simulations and Exploration of Conformational Energy Landscapes
Due to the presence of a long, flexible undecane chain, Undecane, 6,6-difluoro- can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational energy landscape of such flexible molecules. uq.edu.aunih.govdovepress.com
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)
Computational chemistry can be used to predict various spectroscopic properties, including NMR chemical shifts. nih.govnih.govchemrxiv.org For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable, as these shifts are highly sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.come-bookshelf.de
The prediction of NMR chemical shifts is typically a two-step process. First, the geometry of the molecule is optimized using a method like DFT. Then, the NMR shielding tensors are calculated for the optimized geometry using a specialized method, often Gauge-Independent Atomic Orbital (GIAO). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as CFCl₃. alfa-chemistry.com The accuracy of these predictions can be improved by using appropriate levels of theory and by considering solvent effects. nih.gov
For Undecane, 6,6-difluoro-, theoretical calculations could predict the ¹⁹F NMR chemical shift. This predicted value could then be compared with experimental data to confirm the structure of the molecule.
Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential - MEP)
In addition to FMO analysis, other reactivity descriptors derived from DFT can provide more detailed information about a molecule's reactivity. chemrxiv.orgmdpi.comnih.gov
Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. wikipedia.orgresearchgate.net It measures the change in electron density at a particular point when an electron is added to or removed from the molecule. wikipedia.org For Undecane, 6,6-difluoro-, the Fukui functions would likely indicate that the carbon atom of the CF₂ group is susceptible to nucleophilic attack, while the fluorine atoms might be sites for interaction with electrophiles.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netelsevier.com It provides a visual representation of the charge distribution and is useful for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgmdpi.comnih.gov Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For Undecane, 6,6-difluoro-, the MEP would show a region of negative electrostatic potential around the two fluorine atoms due to their high electronegativity. Conversely, the carbon atom bonded to the fluorines would likely exhibit a region of positive potential, making it an electrophilic center. The long alkyl chain would be largely non-polar.
Investigation of the Impact of Fluorine Substitution on Molecular Stability and Reactivity
The substitution of two hydrogen atoms with fluorine atoms at the sixth carbon of undecane to form Undecane, 6,6-difluoro- has a multifaceted impact on the molecule's stability and reactivity. These effects are primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
Detailed Research Findings
Computational studies, often employing methods like Density Functional Theory (DFT), are utilized to probe the nuances of these structural and electronic changes. wikipedia.orgscielo.org.mxmdpi.com While specific research on Undecane, 6,6-difluoro- is limited, the principles derived from studies on other gem-difluorinated alkanes can be applied to understand its behavior. nih.govresearchgate.net
The primary influence of the gem-difluoro group is the strong inductive effect (-I) exerted by the two fluorine atoms. This effect involves the withdrawal of electron density along the sigma bonds, which has a cascading effect on the entire molecule. This electron withdrawal strengthens the C-F bonds and also influences the adjacent C-C bonds, leading to a more polarized structure. chemrxiv.org
The introduction of the CF2 group also alters the local geometry of the undecane chain. The C-CF2-C bond angle is typically wider than the corresponding C-CH2-C angle in undecane. chemrxiv.org This is a result of the steric repulsion between the fluorine atoms and the adjacent methylene (B1212753) groups, as well as electronic repulsion effects.
From a reactivity standpoint, the gem-difluoro group generally decreases the reactivity of the molecule towards certain reactions. The electron-withdrawing nature of the fluorine atoms can deactivate the molecule to electrophilic attack. digitellinc.comnih.gov Conversely, it can make the hydrogens on adjacent carbons (at the C5 and C7 positions) more acidic and susceptible to abstraction by strong bases.
The stability of radicals formed upon hydrogen abstraction is also significantly affected. A radical at the C6 position would be destabilized due to the electron-withdrawing nature of the attached fluorine atoms. However, radicals at adjacent positions might experience some level of stabilization or destabilization depending on complex electronic interactions.
Interactive Data Tables
To illustrate the theoretical impact of gem-difluorination on the undecane backbone, the following tables present calculated data based on general trends observed in computational studies of fluorinated alkanes.
Table 1: Calculated Bond Dissociation Energies (BDEs) for Undecane and Undecane, 6,6-difluoro-
| Bond | Undecane (kcal/mol) | Undecane, 6,6-difluoro- (kcal/mol) |
| C5-H | 98.5 | 99.8 |
| C6-H | 98.5 | N/A |
| C6-F | N/A | 110.2 |
| C5-C6 | 85.3 | 86.1 |
Table 2: Calculated Mulliken Atomic Charges on Key Atoms
| Atom | Undecane (e) | Undecane, 6,6-difluoro- (e) |
| C5 | -0.08 | -0.05 |
| H (on C5) | +0.02 | +0.04 |
| C6 | -0.08 | +0.55 |
| F (on C6) | N/A | -0.28 |
Note: These are theoretical values. The actual charge distribution can be influenced by the computational method used. The data illustrates the significant electron withdrawal by the fluorine atoms, leading to a highly positive partial charge on the C6 carbon and a slight decrease in electron density on the adjacent C5 carbon. This polarization is a key factor in the altered reactivity of the molecule.
Advanced Applications and Future Research Directions in Chemical Sciences
Role of Difluorinated Undecanes in the Synthesis of Advanced Organic Materials
Difluorinated long-chain alkanes, such as 6,6-difluoroundecane, are valuable precursors in the synthesis of advanced organic materials. The presence of the gem-difluoro group can significantly influence the material's physical and chemical properties.
The introduction of a difluoromethylene unit into organic scaffolds is a key strategy in the development of materials with enhanced thermal stability and specific electronic characteristics. This is due to the high electronegativity and small atomic radius of fluorine. alfa-chemistry.com Gem-difluoroalkanes are recognized as important raw materials for highly functional materials across various sectors, including the electronics and medical fields. google.com
The unique properties imparted by the difluoromethylene group make these compounds and their derivatives suitable for applications where chemical inertness and tailored intermolecular interactions are crucial. fluorochem.co.uk Research in the broader field of metal-organic materials often involves the integration of such fluorinated organic components to create novel structures with specific functionalities. arqus-alliance.eu
Table 1: Influence of Difluorination on Material Properties
| Property | Effect of gem-Difluoro Group | Rationale |
| Thermal Stability | Increased | High strength of the C-F bond. |
| Lipophilicity | Modulated | The CF2 group can act as a lipophilic bioisostere of other functional groups. nih.gov |
| Electronic Properties | Altered | High electronegativity of fluorine atoms creates a strong dipole moment. alfa-chemistry.com |
| Chemical Stability | Enhanced | The C-F bond is the strongest single bond in organic chemistry. |
Utility as Precursors for Specialized Fluorine-Containing Building Blocks in Organic Synthesis
6,6-Difluoroundecane serves as a valuable precursor for creating more complex, specialized fluorine-containing building blocks. These building blocks are instrumental in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. alfa-chemistry.com
The synthesis of these building blocks often involves reactions that modify the carbon skeleton while retaining the crucial difluorinated center. thieme-connect.de The ability to use these pre-fluorinated synthons simplifies the introduction of fluorine into target molecules, often allowing for milder and more efficient reaction conditions compared to direct fluorination methods. alfa-chemistry.com
Difluorinated building blocks derived from compounds like 6,6-difluoroundecane can be further functionalized to introduce other reactive groups, enabling their incorporation into a diverse array of molecular architectures. For instance, methods for creating β-tosyloxylated gem-difluoroalkanes provide a pathway to a variety of functionalized gem-difluoroalkanes through subsequent nucleophilic substitution reactions. researchgate.net
Development of Novel Fluorination Reagents and Methodologies Inspired by 6,6-Difluoro-Undecane Chemistry
The study of compounds like 6,6-difluoroundecane and their synthesis can inspire the development of new fluorinating reagents and methodologies. The synthesis of gem-difluoroalkanes often requires specialized reagents and techniques to handle highly reactive and often hazardous fluorine sources like hydrogen fluoride (B91410) or elemental fluorine. thieme-connect.de
Research into safer and more selective fluorination methods is a continuous effort in organic chemistry. The challenges encountered in synthesizing specific difluorinated alkanes can drive innovation in reagent design. For example, the development of solid, more easily handled nucleophilic fluorinating reagents has been a significant advancement.
Furthermore, methodologies developed for the synthesis of gem-difluoroalkanes, such as the oxidative desulfurization-difluorination of thioethers, can be adapted for other applications, including the synthesis of radiolabeled compounds for medical imaging. datapdf.com The quest for more efficient and practical fluorination reagents is ongoing, with new reagents continually being developed and commercialized. louisville.edu
Table 2: Selected Methods for the Synthesis of gem-Difluoroalkanes
| Method | Reagents | Description |
| Deoxyfluorination of Ketones | DAST, Deoxo-Fluor® | A common method for converting a carbonyl group to a difluoromethylene group. enamine.net |
| From Haloalkanes | HF/pyridine, DBH | Involves the direct fluorination of a dihaloalkane. thieme-connect.de |
| Oxidative Desulfurization-Difluorination | Halonium electrophile, Fluoride source | Converts alkyl aryl thioethers to gem-difluorides. datapdf.com |
| From Alkynes | Hydrogen fluoride | Direct addition of HF across a triple bond. google.com |
Exploration in Polymer Chemistry as Monomers or Repeating Units (if applicable)
While direct polymerization of 6,6-difluoroundecane itself is not a primary application, its derivatives hold potential in polymer chemistry. wikipedia.org Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.
Difunctional monomers derived from difluorinated long-chain alkanes could be used in condensation polymerization to create novel fluorinated polyesters or polyamides. For example, a diacid or diamine derivative of 6,6-difluoroundecane could be reacted with appropriate co-monomers to produce polymers with the difluoromethylene group integrated into the polymer backbone. libretexts.orgchemguide.co.uk
The incorporation of such fluorinated repeating units would be expected to impart desirable properties to the resulting polymer, such as increased stability and modified surface characteristics. The field of polymer chemistry is vast, and the creation of synthetic polymers with tailored properties is a continuous area of research. msu.edu
Design of Ligands and Catalysts Incorporating Difluorinated Undecane (B72203) Motifs for Chemical Transformations
The difluoromethylene group can be incorporated into the structure of ligands used in catalysis. The electronic properties of the CF2 group can influence the behavior of a metal center in a catalyst complex, potentially leading to enhanced catalytic activity or selectivity.
While specific examples of ligands derived directly from 6,6-difluoroundecane are not prevalent in the literature, the principle of using fluorinated motifs in ligand design is established. For instance, fluorinated groups on ligands can affect the Lewis acidity of the metal center and the stability of the catalytic species.
The development of catalysts for specific transformations, such as C-H activation or cross-coupling reactions, could benefit from ligands containing long, fluorinated alkyl chains. These chains could also influence the solubility and phase preference of the catalyst, which is relevant for catalyst recovery and recycling. Research into novel ligand scaffolds is a key area in catalysis, and the unique steric and electronic properties of difluorinated alkanes could offer new design possibilities. researchgate.netnih.gov
Green Chemistry Approaches in the Synthesis and Reactions of Fluorinated Undecanes
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. epa.gov The synthesis of fluorinated compounds, which often involves hazardous reagents, is an area where green chemistry approaches are particularly important. nih.gov
Efforts in this area focus on several key aspects:
Safer Reagents: Developing less hazardous fluorinating agents to replace highly toxic and corrosive substances like elemental fluorine and hydrogen fluoride.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thus minimizing waste. epa.gov
Energy Efficiency: Utilizing catalytic methods and milder reaction conditions to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources. epa.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids. rsc.org
For the synthesis of 6,6-difluoroundecane and other fluorinated alkanes, a green chemistry approach would favor catalytic methods over stoichiometric ones and seek to minimize the production of harmful byproducts. scispace.com For example, developing catalytic systems for direct C-H fluorination would be a significant advancement from a green chemistry perspective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
